molecular formula C18H20F3N3O2S B2971762 (E)-2-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)ethenesulfonamide CAS No. 1798343-07-3

(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)ethenesulfonamide

Cat. No. B2971762
CAS RN: 1798343-07-3
M. Wt: 399.43
InChI Key: UWFFZTWWMKHCPE-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of TFMP involves several steps, including the introduction of the trifluoromethyl group. Researchers have explored various methods, such as copper-catalyzed trifluoromethylation using Langlois’ reagent (CF3SO2Na) . Additionally, vapor-phase reactions have been employed to obtain TFMP derivatives .


Physical And Chemical Properties Analysis

  • Lipophilicity : The presence of fluorine atoms contributes to lipophilicity .

Scientific Research Applications

Antimicrobial Activity

Research conducted by Sarvaiya et al. (2019) involved the synthesis of heterocyclic compounds including those similar to the target compound, which were evaluated for their antimicrobial activity against various bacteria and fungi. This study highlights the potential use of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anticancer and Anti-HCV Agents

A study by Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, related structurally to the compound of interest. These derivatives were tested for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing the compound's potential as a therapeutic agent in treating various conditions (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Nocentini et al. (2016) reported the synthesis of benzenesulfonamide compounds incorporating phenyl-1,2,3-triazole moieties, demonstrating significant inhibitory activity against human carbonic anhydrase isoforms. This research suggests the compound's utility in developing treatments for conditions where carbonic anhydrase activity is a factor (Nocentini et al., 2016).

Synthetic Methodology and Chemical Transformations

Several studies focus on the synthetic methodologies involving compounds structurally related to "(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)ethenesulfonamide." For instance, research on phosphine-catalyzed annulations and the synthesis of ring-fluorinated heterocycles indicates the relevance of these compounds in advancing synthetic chemistry and exploring new reaction pathways (Lu et al., 2009).

Mechanism of Action

properties

IUPAC Name

(E)-2-phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)17-15-8-4-5-9-16(15)24(23-17)12-11-22-27(25,26)13-10-14-6-2-1-3-7-14/h1-3,6-7,10,13,22H,4-5,8-9,11-12H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFFZTWWMKHCPE-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C=CC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.